
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide: is a sulfur-containing heterocyclic compound This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing one sulfur atom The compound also features a chlorine atom at the 4-position and a methylene group at the 3-position, along with a 1,1-dioxide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dichloride, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the 1,1-dioxide group, yielding the corresponding thiopyran derivative.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives without the 1,1-dioxide group.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the thiopyran ring and the 1,1-dioxide group can impart unique biological activities, such as antimicrobial or anticancer effects. Ongoing research aims to identify and optimize derivatives with enhanced efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the sulfur atom in the thiopyran ring can form interactions with metal ions or amino acid residues in enzyme active sites, influencing the enzyme’s catalytic activity. The 1,1-dioxide group can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
2H-Pyran, 3,4-dihydro-: A structurally similar compound with an oxygen atom instead of sulfur.
2H-Thiopyran, 3,4-dihydro-: A thiopyran derivative without the chlorine and methylene groups.
2H-Thiopyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: A thiopyran derivative with different substituents.
Uniqueness: The uniqueness of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide lies in its combination of functional groups. The presence of the chlorine atom, methylene group, and 1,1-dioxide functionality imparts distinct chemical reactivity and biological activity compared to other thiopyran derivatives. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61170-20-5 |
|---|---|
分子式 |
C6H7ClO2S |
分子量 |
178.64 g/mol |
IUPAC名 |
4-chloro-5-methylidene-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C6H7ClO2S/c1-5-4-10(8,9)3-2-6(5)7/h2H,1,3-4H2 |
InChIキー |
LRLLCCDVXSEOQT-UHFFFAOYSA-N |
正規SMILES |
C=C1CS(=O)(=O)CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
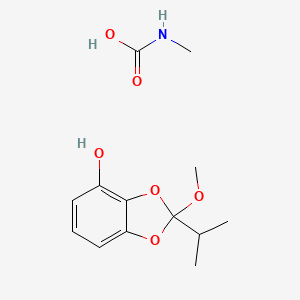
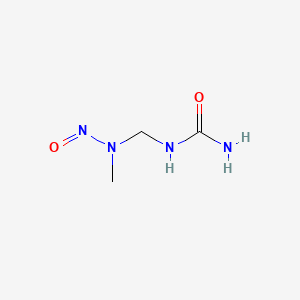
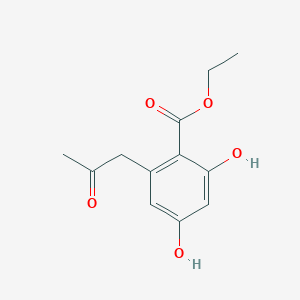
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
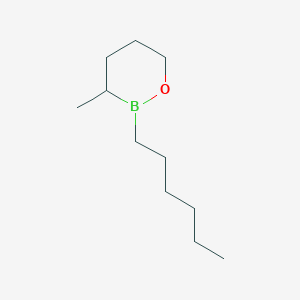

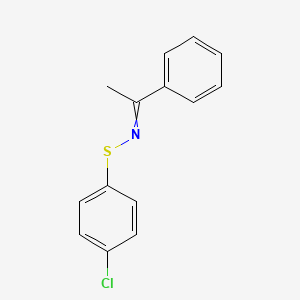
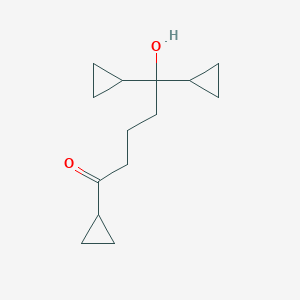
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
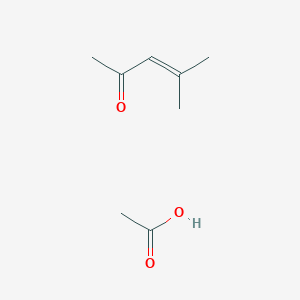
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
